molecular formula C19H21FN6OS B2847911 N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-81-5

N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2847911
CAS No.: 863458-81-5
M. Wt: 400.48
InChI Key: CJRBPIJFVMEANS-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms . These types of compounds are not found in nature but are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes .


Synthesis Analysis

The synthesis of 1,2,3-triazoles and their derivatives has been achieved using various metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses . A specific synthesis of a similar compound was developed from 1-ethynylcyclohexanol and benzyl azide using phenylethynylcopper(I) catalyst and CH2Cl2 as a solvent .


Molecular Structure Analysis

The 1,2,3-triazole ring in the compound is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .


Chemical Reactions Analysis

1,2,3-Triazole scaffolds can interact with diverse enzymes and receptors in organisms through weak interaction . They can also act as a linker to tether different pharmacophores .

Future Directions

The constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . They have shown potential in various scientific domains, whether they are chemical, biological, or pharmacological .

Properties

IUPAC Name

N-cyclohexyl-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6OS/c20-15-9-5-4-6-13(15)10-26-18-17(24-25-26)19(22-12-21-18)28-11-16(27)23-14-7-2-1-3-8-14/h4-6,9,12,14H,1-3,7-8,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRBPIJFVMEANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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